molecular formula C9H6Br2S B1405142 2-Bromo-3-(bromomethyl)-1-benzothiophene CAS No. 183861-05-4

2-Bromo-3-(bromomethyl)-1-benzothiophene

Cat. No.: B1405142
CAS No.: 183861-05-4
M. Wt: 306.02 g/mol
InChI Key: WWUZCBNSKRVXQN-UHFFFAOYSA-N
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Description

2-Bromo-3-(bromomethyl)-1-benzothiophene is an organic compound belonging to the class of benzothiophenes. Benzothiophenes are aromatic compounds that contain a fused benzene and thiophene ring. This particular compound is characterized by the presence of two bromine atoms attached to the benzothiophene ring, specifically at the 2 and 3 positions, with a bromomethyl group at the 3 position. It is used in various chemical reactions and has applications in scientific research.

Safety and Hazards

“Benzo[b]thiophene, 2-bromo-3-(bromomethyl)-” is classified as Acute Tox. 4 Oral - Skin Corr. 1B. It is harmful if swallowed and causes severe skin burns and eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(bromomethyl)-1-benzothiophene typically involves the bromination of benzo[b]thiophene derivatives. One common method is the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . This reaction proceeds efficiently, yielding the desired product with high selectivity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of N-bromosuccinimide as a brominating agent is preferred due to its efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(bromomethyl)-1-benzothiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted benzothiophenes, while nucleophilic substitution can introduce different functional groups at the bromine positions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-(bromomethyl)-1-benzothiophene is unique due to the presence of two bromine atoms and a bromomethyl group, which provide specific reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and materials.

Properties

IUPAC Name

2-bromo-3-(bromomethyl)-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2S/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUZCBNSKRVXQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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